Aprindine is 38-fold More Potent than Lidocaine in Elevating Ventricular Fibrillation Threshold
In a direct comparative study using Langendorff-perfused rabbit hearts, Aprindine was found to be 38 times more potent than lignocaine (lidocaine) in elevating the ventricular fibrillation threshold [1]. This substantial difference in potency indicates a far greater antifibrillatory effect at equivalent concentrations.
| Evidence Dimension | Antiarrhythmic potency (ventricular fibrillation threshold elevation) |
|---|---|
| Target Compound Data | 38 times more potent than lignocaine |
| Comparator Or Baseline | Lignocaine (lidocaine) (baseline potency = 1x) |
| Quantified Difference | 38-fold increase in potency |
| Conditions | Langendorff-perfused rabbit heart model |
Why This Matters
This provides a clear, quantitative basis for selecting Aprindine over lidocaine in preclinical models where potent antifibrillatory action is a primary research goal.
- [1] Almotrefi AA, Baker JB. The antifibrillatory potency of aprindine, mexiletine, tocainide and lignocaine compared on Langendorff-perfused hearts of rabbits and guinea-pigs. J Pharm Pharmacol. 1980;32(1):746-750. View Source
